Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound recognized for its unique thieno[3,2-c]pyridine core, which features a bromine atom and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 286.14 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities linked to thieno[3,2-c]pyridine derivatives.
This compound falls under the category of heterocyclic compounds, specifically within the thieno-pyridine class. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is primarily sourced from synthetic processes involving various organic reactions aimed at developing novel pharmacologically active agents .
The synthesis of Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate typically involves several key steps:
Technical details regarding these reactions often include specific conditions such as temperature, pressure, and reaction time to optimize yield and purity. For example, Sonogashira coupling reactions have been employed to introduce various substituents onto the aromatic system, enhancing biological activity .
The molecular structure of Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate can be represented as follows:
BrC1=C(SC2=NC=CC=C21)C(=O)OCC
.Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate can participate in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules or modifying the compound's biological activity .
Relevant analyses often include spectral data (NMR, IR) to confirm structural integrity and purity post-synthesis .
Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate has potential applications in:
Ongoing research into its properties may expand its applications further within pharmaceutical sciences and related fields .
Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate serves as a pivotal electrophile in Pd-catalyzed cross-coupling reactions due to the bromine atom’s reactivity at the C3 position. The Suzuki-Miyaura reaction is the most extensively applied strategy, enabling C–C bond formation between the bromothienopyridine scaffold and diverse (hetero)aryl boronic acids, trifluoro potassium boronate salts, or pinacol boranes. This method constructs biaryl systems critical for developing pharmacologically active molecules, such as antitumor agents targeting triple-negative breast cancer [1]. Key advantages include tolerance for electron-donating (e.g., -OMe, -Me) and electron-withdrawing groups (e.g., -CN, -CF₃) on boronic acid coupling partners. The reaction typically achieves moderate-to-high yields (35–84%) under standardized conditions [1] .
Table 1: Representative Suzuki-Miyaura Coupling Products | Boronic Acid Reagent | Product Structure | Yield (%) | Electronic Effect |
---|---|---|---|---|
4-Methylphenyl | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 | Electron-donating | |
4-Cyanophenyl | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 75 | Electron-withdrawing | |
3-Chlorophenyl | Methyl 3-(3-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 73 | Electron-withdrawing | |
Thiophen-3-yl | Methyl 3-(thiophen-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 77 | Neutral |
Regioselective bromination at C3 is achieved using copper(II) bromide (CuBr₂) with tert-butyl nitrite (t-BuONO) under controlled conditions. This method exploits the innate electron density distribution of the thienopyridine ring system, directing electrophilic bromination exclusively to the thiophene-adjacent position rather than the pyridine nitrogen-adjacent sites. Subsequent esterification employs ethanol under acidic catalysis (e.g., H₂SO₄) to yield ethyl carboxylates. The ethyl ester group confers enhanced solubility in organic solvents compared to methyl esters, facilitating downstream coupling reactions [1] [3]. Regiochemical purity (>95%) is confirmed via NMR and HPLC analysis, with the bromine atom’s position critical for subsequent metal-catalyzed transformations [8].
Optimization studies reveal that solvent choice and catalyst design profoundly impact coupling efficiency. A 3:1 mixture of 1,2-dimethoxyethane (DME) and water provides optimal homogeneity for reactions involving ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate, balancing substrate solubility and boronic acid stability. Catalytic systems combining Pd(OAc)₂ (0.2–2 mol%) with phosphine ligands—particularly PCy₃·HBF₄—achieve near-quantitative conversion at 80°C within 2 hours. This ligand suppresses competing C(sp³)–X activation when dihalogenated substrates are used, ensuring exclusive C(sp²)–Br functionalization . Alternative bases were screened, with Cs₂CO₃ outperforming K₂CO₃ or K₃PO₄ in minimizing protodebromination side products.
Table 2: Optimization Parameters for Suzuki-Miyaura Reactions | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 99 | |
Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | Toluene/H₂O | 80 | 84 | |
Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene/H₂O | 80 | 0 | |
Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | DME/H₂O | 80 | 92 |
Transitioning laboratory-scale synthesis to industrial production faces hurdles including catalyst cost minimization and byproduct management. Reducing Pd loading to 0.2 mol% maintains efficiency while lowering metal contamination risks in pharmaceuticals . However, boronate reagent purity critically impacts yield; commercial boronic acids often contain variable homo-coupling byproducts, necessitating rigorous quality control or in situ boronate preparation. Additionally, ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate exhibits limited stability in aqueous reaction mixtures above 100°C, requiring precise temperature control during large-scale runs. Solvent recovery remains challenging due to the high boiling point of DME, suggesting toluene/water mixtures as greener alternatives for process chemistry [1].
Table 3: Key Thienopyridine Derivatives | Compound Name | Molecular Formula | CAS No. | Structure Type |
---|---|---|---|---|
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate | C₁₀H₈BrNO₂S | N/A | Thieno[2,3-b]pyridine | |
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate | C₁₀H₈BrNO₂S | N/A | Thieno[2,3-c]pyridine | |
Methyl 3-(thiophen-3-yl)thieno[3,2-b]pyridine-2-carboxylate | C₁₃H₉NO₂S₂ | N/A | 3-arylthienopyridine | |
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | C₁₁H₁₀BrClN₃O₂ | N/A | Bromopyrazole |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: